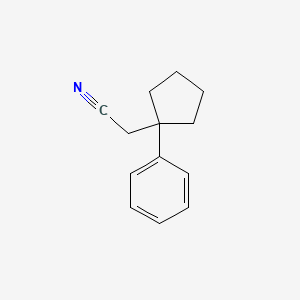

2-(1-phenylcyclopentyl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

5407-84-1 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-(1-phenylcyclopentyl)acetonitrile |

InChI |

InChI=1S/C13H15N/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

MSILGXYVRBMZJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 1 Phenylcyclopentyl Acetonitrile and Its Precursors

Direct Synthesis Routes for 2-(1-Phenylcyclopentyl)acetonitrile

Direct synthetic routes aim to construct the this compound framework in a single or a few sequential steps from readily available starting materials. These methods are often valued for their efficiency and atom economy.

Condensation Reactions Involving Phenylacetonitrile (B145931) Derivatives and Cyclopentanone (B42830) Analogues

The Knoevenagel condensation, a variant of the aldol (B89426) condensation, represents a classical and direct approach to forming carbon-carbon bonds. This reaction involves the nucleophilic addition of an active hydrogen compound, such as phenylacetonitrile, to a carbonyl group of a ketone or aldehyde, followed by dehydration.

One of the most direct methods to form the scaffold of the title compound involves the alkylation of phenylacetonitrile with a 1,4-dihalobutane. This approach builds the cyclopentane (B165970) ring around the benzylic carbon of phenylacetonitrile. A patented procedure describes the reaction of phenylacetonitrile with 1,4-dibromobutane (B41627) in the presence of aqueous sodium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) to yield 1-phenylcyclopentanecarbonitrile (B1345207). google.com This intermediate can then be further processed to obtain this compound.

This reaction is often facilitated by phase-transfer catalysis (PTC), which enhances the reaction rate between reagents in immiscible phases (e.g., an aqueous base and an organic substrate). crdeepjournal.orgptfarm.plresearchgate.netunimi.itbiomedres.us The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide anion into the organic phase to deprotonate the phenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref |

| Phenylacetonitrile | 1,4-Dibromobutane | NaOH (aq) | DMSO | 1-Phenylcyclopentanecarbonitrile | google.com |

| Phenylacetonitrile | Benzyl (B1604629) Alcohol | KOtBu | Toluene (B28343) | α-Alkylated Arylacetonitrile | nih.gov |

| Phenylacetonitrile | Cyclohexanone | Base | - | 2-Cyclohexyliden-2-phenyl acetonitrile (B52724) | unimi.it |

| Benzaldehyde | Malononitrile | - | Water | Benzylidene Malononitrile | nih.gov |

While the direct Knoevenagel condensation of phenylacetonitrile and cyclopentanone itself can be challenging due to the potential for self-condensation and the specific reactivity of cyclopentanone, the underlying principle of using phenylacetonitrile as a nucleophile is a cornerstone of synthesizing this class of compounds.

Cyanomethylation Approaches Utilizing Acetonitrile as a Cyanide Source

An alternative strategy involves using acetonitrile as the source of the cyanomethyl group. The direct condensation of acetonitrile with carbonyl compounds can be achieved using a strong base like potassium hydroxide. nih.gov The base deprotonates acetonitrile to form a carbanion, which then attacks the carbonyl carbon.

However, this method has limitations. The reaction is most successful with aromatic aldehydes and non-enolizable ketones. Ketones that are highly enolized, such as cyclopentanone, are not ideal substrates for this reaction under these conditions. nih.gov This suggests that a direct, one-pot reaction between a phenyl-substituted cyclopentanone and acetonitrile to form this compound is not a straightforward or high-yielding process. The propensity of cyclopentanone to enolize can lead to side reactions and lower yields of the desired condensation product. Therefore, this approach is less commonly employed for the synthesis of the title compound.

Precursor Synthesis and Functionalization Leading to the Phenylcyclopentyl Scaffold

Given the challenges of direct, one-pot syntheses, a more common and versatile approach is the construction of a functionalized phenylcyclopentyl scaffold, which is then converted to the target nitrile.

Synthesis of 1-Phenylcyclopentanecarbaldehyde (B1352595) and Related Intermediates

The synthesis of key precursors such as 1-phenylcyclopentanol, 1-phenylcyclopentanecarboxylic acid, and 1-phenylcyclopentanecarbaldehyde is crucial. These intermediates offer multiple pathways for the introduction of the acetonitrile group.

1-Phenylcyclopentanol: A primary route to this tertiary alcohol is the Grignard reaction. leah4sci.com Phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is reacted with cyclopentanone. miracosta.edulibretexts.orgwikipedia.orgchegg.com The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, and subsequent acidic workup yields 1-phenylcyclopentanol. chegg.comnist.govnih.gov

| Reactant 1 | Reactant 2 | Solvent | Product | Ref |

| Phenylmagnesium Bromide | Cyclopentanone | Diethyl Ether/THF | 1-Phenylcyclopentanol | chegg.com |

| Bromobenzene | Magnesium | Diethyl Ether/THF | Phenylmagnesium Bromide | wikipedia.org |

1-Phenylcyclopentanecarboxylic Acid: This carboxylic acid is a versatile intermediate. nih.govsielc.com It can be synthesized via the reaction of phenylacetonitrile with 1,4-dibromobutane to form 1-phenylcyclopentanecarbonitrile, nih.gov followed by hydrolysis of the nitrile group in a strong acidic medium at elevated temperatures. google.comchemicalbook.com

1-Phenylcyclopentanecarbaldehyde: The synthesis of this aldehyde can be envisioned through several routes. One common method is the reduction of a derivative of 1-phenylcyclopentanecarboxylic acid. For instance, the carboxylic acid can be converted to its corresponding acid chloride, 1-phenylcyclopentane-1-carbonyl chloride, nih.gov which can then be reduced to the aldehyde using a suitable reducing agent. Another potential, though less direct, method for formylation is the Vilsmeier-Haack reaction, which typically requires an electron-rich aromatic substrate. crdeepjournal.orgptfarm.pllibretexts.orgwikipedia.org

Stereoselective Formation of 1-Phenylcyclopentyl Derivatives

The creation of the quaternary stereocenter at the C1 position of the cyclopentane ring in a stereoselective manner presents a significant synthetic challenge. While the previously mentioned methods are generally racemic, advanced asymmetric synthesis techniques can be employed to control the stereochemistry.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of various substrates. unimi.it Using a chiral, non-racemic phase-transfer catalyst, it is possible to induce facial selectivity in the attack of the nucleophile, leading to an enrichment of one enantiomer. For instance, the alkylation of a prochiral precursor with a chiral PTC could, in principle, establish the stereocenter of a 1-phenylcyclopentyl derivative.

Another approach involves the use of strained ring systems as synthetic precursors. For example, highly stereoselective ene-like reactions of bicyclo[1.1.0]butanes with arynes have been shown to produce aryl-substituted cyclobutenes with a quaternary carbon center. nih.gov Although this example yields a four-membered ring, the principles of using strained molecules to control stereochemistry can be applied to the design of syntheses for more complex systems like the 1-phenylcyclopentyl scaffold. Furthermore, chemo- and diastereo-selective (3+2) cycloaddition reactions have been developed for the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, demonstrating that stereocontrolled construction of substituted cyclopentane rings is achievable. frontiersin.org

Strategic Application of Building Blocks in the Construction of this compound

The synthesis of this compound can be approached by strategically combining different building blocks. The choice of strategy depends on the availability of starting materials and the desired efficiency of the synthetic sequence.

One strategy involves using phenylacetonitrile as a core building block. This molecule conveniently contains both the phenyl group and the latent cyanomethyl group. As described, reacting it with a C4 electrophile, such as 1,4-dibromobutane, directly constructs the 1-phenylcyclopentanecarbonitrile scaffold. google.com This is an efficient approach as it assembles the core structure in a single key step.

An alternative strategy is to first construct the 1-phenylcyclopentyl scaffold and then introduce the cyano functionality. This can be achieved in several ways:

Starting from 1-phenylcyclopentanol, one could perform a nucleophilic substitution. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which is then displaced by a cyanide salt.

Starting from 1-phenylcyclopentanecarboxylic acid, the acid can be reduced to the corresponding alcohol (1-phenylcyclopentylmethanol). This alcohol can then undergo a similar substitution sequence (tosylation followed by cyanation) to yield the target molecule.

The Grignard reaction of phenylmagnesium bromide with cyclopentanecarbonitrile (B127170) presents another theoretical route, where the nitrile group is present from the start on the cyclopentane ring. leah4sci.com

Each of these strategies has its own merits and challenges, and the optimal route may vary depending on the specific requirements of the synthesis.

Utilization of Acetonitrile as a C2 Building Block

Acetonitrile stands out as a valuable two-carbon building block in the construction of more complex molecules. researchgate.netmdpi.com Its methyl protons are slightly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion. sci-hub.se This anion can then participate in alkylation reactions. ntnu.no

The synthesis of this compound can be achieved by reacting a suitable 1-phenylcyclopentyl halide, such as 1-bromo-1-phenylcyclopentane, with a cyanide source. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the halide on the cyclopentyl ring. chemguide.co.uklibretexts.orglibretexts.orgpressbooks.pub The structure of the alkyl halide and the reaction conditions play a crucial role in determining whether the reaction follows an SN1 or SN2 pathway. sparkl.me Given the tertiary nature of the carbocation that would be formed at the 1-position of the cyclopentyl ring, an SN1 mechanism is plausible, particularly in polar protic solvents. chemguide.co.ukstackexchange.com

The cyanomethyl radical, which can be generated from acetonitrile, also offers a pathway for constructing cyano-substituted molecules. researchgate.net

Integration of (1-Phenylcyclopentyl)methanol (B1360230) and Analogues in Synthetic Pathways

An alternative and often preferred route to this compound involves the use of (1-phenylcyclopentyl)methanol as a precursor. nih.gov This alcohol can be converted into a more reactive species, such as an alkyl halide, which is then susceptible to nucleophilic substitution by a cyanide ion.

A common method involves the treatment of the alcohol with a hydrohalic acid, such as concentrated hydrochloric acid, to produce the corresponding chloride. orgsyn.org This intermediate, being unstable, is typically used immediately without isolation. orgsyn.org The subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent yields the desired nitrile. libretexts.orgorgsyn.org This method is particularly advantageous for reactive benzyl-type halides that are prone to hydrolysis in aqueous media. orgsyn.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

To maximize the yield and efficiency of this compound synthesis, careful consideration of catalysts and solvents is paramount.

Catalyst Systems for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents located in different phases, such as an aqueous phase containing the cyanide salt and an organic phase containing the alkyl halide. researchgate.netphasetransfer.com Quaternary ammonium salts, like Aliquat 336® or benzyltriethylammonium chloride, are commonly employed as phase-transfer catalysts. researchgate.netphasetransfer.comphasetransfer.com These catalysts transport the nucleophilic cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate. researchgate.net This methodology can significantly increase reaction rates, improve yields, and allow for the use of less expensive and hazardous bases like sodium hydroxide. phasetransfer.com

The choice of the phase-transfer catalyst can be guided by empirical parameters such as the "C#" (total number of carbons on the alkyl chains) and the "q-value" (a measure of the catalyst's structure), which influence the catalyst's distribution between the phases and its reactivity. acsgcipr.org For instance, catalysts with a C# in the range of 16 to 32 are often effective when the organic phase reaction is the rate-determining step. acsgcipr.org

In some cases, the addition of a catalyst like potassium iodide can be beneficial. In what is known as the Finkelstein reaction, the iodide ion can displace a chloride on the substrate to form a more reactive organoiodide intermediate, which then readily reacts with the cyanide ion. youtube.com

Solvent Selection and Its Influence on Reaction Outcomes

The choice of solvent is critical and can dramatically influence the reaction pathway and product distribution. acs.orglibretexts.org For the reaction of alkyl halides with cyanide ions, polar aprotic solvents are often favored for SN2 reactions, while polar protic solvents can promote SN1 reactions by stabilizing the carbocation intermediate. stackexchange.comacs.orglibretexts.org

In the context of preparing nitriles from halogenoalkanes, using ethanol (B145695) as a solvent is common. chemguide.co.uklibretexts.org However, the presence of water can lead to the formation of alcohol byproducts through hydrolysis. chemguide.co.uklibretexts.org Therefore, anhydrous conditions are often preferred. orgsyn.org Anhydrous acetone (B3395972) is another effective solvent that can minimize hydrolysis and the formation of isonitrile byproducts. orgsyn.org

Acetonitrile itself can be used as both a reactant and a solvent. mdpi.comsci-hub.se Its ability to dissolve a wide range of polar and nonpolar compounds makes it a versatile choice. ntnu.noresearchgate.net Other organic solvents like toluene or cyclohexane (B81311) can also be employed, particularly in the workup and purification stages. google.com

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst | Phase-Transfer Catalyst (e.g., Aliquat 336®) | Facilitates reaction between aqueous and organic phases, increases rate and yield. | phasetransfer.com |

| Catalyst | Potassium Iodide | Promotes formation of a more reactive iodide intermediate (Finkelstein reaction). | youtube.com |

| Solvent | Ethanol | Common solvent for nucleophilic substitution with cyanide. | chemguide.co.uklibretexts.org |

| Solvent | Anhydrous Acetone | Minimizes hydrolysis and isonitrile formation. | orgsyn.org |

| Solvent | Acetonitrile | Can act as both solvent and reactant. | mdpi.comsci-hub.se |

| Solvent Polarity | Polar Protic | Favors SN1 mechanism by stabilizing carbocations. | stackexchange.comacs.orglibretexts.org |

| Solvent Polarity | Polar Aprotic | Generally favors SN2 mechanism. | acs.orglibretexts.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 1 Phenylcyclopentyl Acetonitrile

Mechanistic Investigations of Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the nitrogen atom to be protonated or coordinated to a Lewis acid.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by nucleophiles. Such reactions typically require activation of the nitrile group, often by protonation or coordination to a metal center, which increases the electrophilicity of the carbon.

The general mechanism for nucleophilic addition to a nitrile, such as in 2-(1-phenylcyclopentyl)acetonitrile, proceeds through the attack of a nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion. This anion can then be protonated to yield an imine, which may be stable or undergo further reaction, such as hydrolysis to a ketone. For example, the reaction of a nitrile with a Grignard reagent (R-MgX) leads to the formation of a ketone after hydrolysis.

While specific studies on this compound are not prevalent, the general principles of nucleophilic addition to nitriles are well-established. chemguide.co.uk The reaction begins with the attack of the nucleophile on the slightly positive carbon atom of the nitrile group. chemguide.co.uk The resulting intermediate then abstracts a proton from a suitable source, such as water or an acid, to form the final product. chemguide.co.uk

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a carbanion. This anion is stabilized by the electron-withdrawing effect of the nitrile group through resonance, which delocalizes the negative charge onto the nitrogen atom.

The resulting α-cyano carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These include alkylation, acylation, and condensation reactions. The formation and reactivity of such anions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. For instance, the reaction of the deprotonated this compound with an alkyl halide would lead to the formation of a new carbon-carbon bond at the α-position.

Reactivity of the Phenylcyclopentyl Substructure

The 1-phenylcyclopentyl group significantly influences the reactivity of the molecule, particularly in reactions involving the formation of carbocation intermediates.

Solvolysis of substrates containing a 1-phenylcyclopentyl group can lead to elimination reactions, forming alkenes. The mechanism of these reactions can be complex and may proceed through different pathways, including E1 and E2 mechanisms. In the case of tertiary substrates, such as those derived from the 1-phenylcyclopentyl system, the E1 mechanism, involving the formation of a carbocation intermediate, is often favored.

For example, the solvolysis of 1-chloro-1-(fluoren-9-yl)-2-methylcyclopentane in aqueous solutions primarily yields alkenes. rsc.org The product distribution can provide insights into the stereochemistry of the elimination, indicating whether it proceeds through an anti or syn pathway. rsc.org In some cases, the leaving group itself can act as the base, abstracting a β-proton from the carbocation ion pair. rsc.org

Table 1: Product Ratios in Solvolytic Elimination

| Reactant | Solvent | Product Ratio (Alkene 1 : Alkene 2) | Reference |

| 1-Chloro-1-(fluoren-9-yl)-2-methylcyclopentane | 25 vol% acetonitrile (B52724) in water | 35 : 65 | rsc.org |

Note: This table illustrates typical product distributions in a related phenylcyclopentyl system, highlighting the competitive nature of elimination pathways.

The formation of a carbocation at the tertiary benzylic position of the 1-phenylcyclopentyl group is a key step in many reactions of this system. This carbocation is relatively stable due to the electron-donating effects of the phenyl group and the alkyl substituents. However, like many carbocations, it can undergo rearrangements to form more stable species.

Carbocation rearrangements are driven by the desire to achieve a more stable electronic configuration. msu.eduyoutube.com These rearrangements can involve hydride shifts (1,2-hydride shift) or alkyl shifts (1,2-alkyl shift), where a hydrogen atom or an alkyl group, respectively, migrates from an adjacent carbon to the carbocationic center. youtube.com Such shifts often result in the conversion of a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary). youtube.com

In the context of the 1-phenylcyclopentyl system, rearrangements could involve the expansion or contraction of the cyclopentyl ring if it leads to a more stable carbocation. Ring expansion, for instance, can relieve ring strain. msu.edu The specific pathway of rearrangement is highly dependent on the reaction conditions and the structure of the substrate. nih.gov Computational chemistry has become a valuable tool for predicting the complex outcomes of these rearrangement cascades. nih.gov

Radical Reactions Involving the Acetonitrile Fragment

The acetonitrile moiety can also participate in radical reactions. The cyano group can influence the stability of adjacent radicals, and the nitrile itself can undergo addition reactions with radical species.

Studies on the reaction of CN radicals with acetonitrile have shown that both hydrogen abstraction and addition to the nitrile group can occur. scispace.comnih.gov In these reactions, the CN radical can abstract a hydrogen atom from the methyl group of acetonitrile to form hydrogen cyanide (HCN) and a cyanomethyl radical (•CH2CN). scispace.comnih.gov

Alternatively, the CN radical can add to the carbon atom of the nitrile group of another acetonitrile molecule, leading to the formation of a new radical species. scispace.comnih.gov This addition pathway competes with the hydrogen abstraction pathway. nih.gov The environment, including the presence of co-solutes, can influence the relative rates of these competing radical reactions. nih.gov

Table 2: Competing Radical Reactions in Acetonitrile

| Reaction Type | Products | Observations | Reference |

| Hydrogen Abstraction | HCN + •CH2CN | Low yield of HCN suggests this pathway is less favored. | nih.gov |

| Radical Addition | C3H3N2 radical species | Addition pathway competes effectively with H-atom abstraction. | scispace.comnih.gov |

Note: This table summarizes the observed outcomes of radical reactions in acetonitrile, providing a model for the potential reactivity of the acetonitrile fragment in this compound.

Stereochemical Control and Regioselectivity in Reactions of this compound

When this compound or its derivatives that contain at least one additional stereocenter undergo chemical reactions, the formation of diastereomers is possible. The control of diastereoselectivity is a critical aspect of stereocontrolled synthesis. The inherent chirality of a substituted this compound derivative can direct the stereochemical outcome of a reaction at a prochiral center.

For example, in the alkylation of an enolate derived from a chiral derivative of this compound, the incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. This facial bias is dictated by the existing stereocenter(s) and leads to the formation of one diastereomer in excess over the other. The level of diastereoselectivity is dependent on the nature of the substrate, the electrophile, and the reaction conditions. Studies on related cyclic systems have shown that high diastereoselectivity can be achieved in reactions of chiral enolates. nih.gov The conformational rigidity of the cyclopentyl ring can contribute significantly to creating a well-defined steric environment, thus enhancing the diastereoselectivity.

| Reactant | Reagent | Major Diastereomer | Minor Diastereomer |

|---|---|---|---|

| Chiral derivative of this compound | 1. Base (e.g., LDA) 2. Electrophile (e.g., CH₃I) | Product of attack from the less hindered face | Product of attack from the more hindered face |

The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry. For derivatives of this compound, enantioselective synthesis can be approached in several ways. nih.govresearchgate.net

One common strategy is the use of a chiral catalyst to control the stereochemical outcome of a reaction that creates a stereocenter. For instance, an enantioselective protonation of an enolate derived from this compound using a chiral proton source could, in principle, yield an enantiomerically enriched product. Similarly, catalytic enantioselective alkylations or other functionalizations at the α-position are plausible routes. chemrxiv.org

Another approach is the desymmetrization of a prochiral precursor. If a suitable prochiral derivative of a cyclopentanone (B42830) is used, a chiral catalyst, such as an N-heterocyclic carbene, could facilitate an intramolecular reaction that leads to a chiral cyclopentene (B43876) derivative with high enantioselectivity. nih.gov

Furthermore, enzymatic resolutions or classical resolutions involving the formation of diastereomeric salts with a chiral resolving agent could be employed to separate a racemic mixture of a derivative of this compound.

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to introduce a functional group or create a stereocenter. | Enantiomerically enriched product. |

| Desymmetrization | Enantioselective transformation of a prochiral substrate. | Chiral product from an achiral starting material. nih.gov |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. | Separation of a racemic mixture. |

Role of this compound as a Chemical Intermediate

The nitrile functional group is a versatile synthetic handle that can be readily converted into other important functional groups, most notably primary amines and carboxylic acids. Consequently, this compound is a valuable intermediate for the synthesis of 2-(1-phenylcyclopentyl)ethanamine and 2-(1-phenylcyclopentyl)acetic acid and their derivatives.

Synthesis of Amines:

The conversion of the nitrile group to a primary amine is a reduction reaction. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile, followed by workup with water to yield the primary amine. libretexts.org

Reaction Scheme for Amine Synthesis: this compound + LiAlH₄ → 2-(1-phenylcyclopentyl)ethanamine

Synthesis of Carboxylic Acids:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. mnstate.edu

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This reaction initially produces the carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid. libretexts.org A patent describes a similar process for the hydrolysis of 1-phenylcyclopentane carbonitrile to the corresponding carboxylic acid. google.com

| Target Compound | Reagents and Conditions | Reaction Type |

|---|---|---|

| 2-(1-phenylcyclopentyl)ethanamine | 1. LiAlH₄, ether 2. H₂O workup | Reduction libretexts.org |

| 2-(1-phenylcyclopentyl)acetic acid | H₃O⁺, heat (acid hydrolysis) or

| Hydrolysis libretexts.orgmnstate.edu |

Building Block for Heterocyclic Compounds

The chemical structure of this compound, featuring a nitrile group attached to a quaternary carbon bearing both a phenyl and a cyclopentyl substituent, offers significant potential for its use as a versatile precursor in the synthesis of various heterocyclic compounds. The nitrile functional group is a well-established synthon in heterocyclic chemistry, capable of participating in a wide array of cyclization and condensation reactions. The steric hindrance and electronic effects of the bulky α-substituents can influence reactivity and selectivity in these transformations. While specific literature on the cyclization reactions of this compound is not abundant, its reactivity can be inferred from established synthetic methodologies for analogous α,α-disubstituted acetonitriles. rsc.org

The primary modes of reaction involve the electrophilic nature of the nitrile carbon and the nucleophilic character of the nitrogen atom after initial activation or tautomerization. Furthermore, the protons on the carbon atom of the nitrile group, though not activated by an adjacent carbonyl, can exhibit acidity under strong basic conditions, allowing the formation of a carbanion for nucleophilic attack. rsc.org These fundamental reactivities pave the way for constructing diverse heterocyclic scaffolds.

Potential Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are a critical class of nitrogen-containing heterocycles. A common and effective method for their synthesis is the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. organic-chemistry.orgmdpi.com In this context, this compound can be envisioned to react with amidines, like guanidine (B92328) or benzamidine, particularly after being transformed into a more reactive intermediate.

One plausible pathway involves the reaction of the nitrile with a strong base to generate a nucleophile that can react with an appropriate electrophile to form a β-enaminonitrile or a 1,3-dicarbonyl equivalent. A more direct, albeit challenging, approach would be a [3+3] cycloaddition. mdpi.com For instance, the reaction of an activated form of the nitrile with an amidine could lead to the formation of a substituted pyrimidine ring. While α,α-disubstituted acetonitriles are not typical substrates for the classical Pinner reaction, modifications of this synthesis using highly reactive reagents can facilitate the cyclization. mdpi.com

Another established route is the reaction of activated nitriles with isothiocyanates. arkat-usa.org Treatment of this compound with phenyl isothiocyanate in the presence of a base could potentially yield a substituted 4-oxo-2-thioxopyrimidine. arkat-usa.org

Table 1: Proposed Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Proposed Heterocyclic Product | General Reaction Type |

| This compound Derivative (e.g., β-keto derivative) | Guanidine | 2-Amino-4-hydroxy-5-(1-phenylcyclopentyl)pyrimidine | Pinner-type Condensation |

| This compound | Phenyl isothiocyanate | 5-(1-Phenylcyclopentyl)-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | Cyclocondensation |

Potential Synthesis of Pyridazine (B1198779) Derivatives

The synthesis of pyridazines typically involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. chemtube3d.comorganic-chemistry.org To utilize this compound as a precursor for pyridazines, it would first need to be converted into a suitable 1,4-dicarbonyl synthon. This multi-step transformation represents a significant synthetic challenge.

A more direct, though less common, pathway could involve a [4+2] annulation reaction. If the nitrile and the adjacent quaternary carbon could be elaborated into a four-carbon chain with appropriate functional groups, subsequent reaction with hydrazine would yield the pyridazine ring. For example, reaction of β,γ-unsaturated hydrazones, which could potentially be derived from the starting nitrile via several steps, with a copper catalyst has been shown to produce 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org

Table 2: Conceptual Pathway to Pyridazine Derivatives

| Precursor derived from this compound | Reagent | Resulting Heterocycle | Reaction Description |

| 1,4-Dicarbonyl derivative | Hydrazine Hydrate | 3,6-Disubstituted Pyridazine | Cyclocondensation |

| β,γ-Unsaturated Hydrazone derivative | Copper(II) catalyst, then NaOH | Substituted Pyridazine | 6-endo-trig Cyclization/Oxidation |

Potential Synthesis of Triazole Derivatives

A highly efficient and atom-economical route to nitrogen-rich heterocycles is the [3+2] cycloaddition reaction, often referred to as "click" chemistry. The synthesis of 5-amino-1,2,3-triazoles from the reaction of azides with acetonitriles has been reported. rsc.org This transformation is catalyzed by a base, such as cesium carbonate, and proceeds with high regioselectivity.

Applying this methodology, this compound could react with various aryl or alkyl azides. The reaction mechanism involves the base-mediated deprotonation of the acetonitrile to form an anion, which then attacks the terminal nitrogen of the azide (B81097). Subsequent intramolecular cyclization and protonation yield the stable 5-amino-1,2,3-triazole ring. The resulting product would bear the 1-phenylcyclopentyl moiety at the 4-position of the triazole ring. This approach represents a direct and powerful method for incorporating the unique sterically demanding group into a biologically relevant heterocyclic system. rsc.org

Table 3: Proposed [3+2] Cycloaddition for Triazole Synthesis

| Reactant 1 | Reactant 2 | Proposed Heterocyclic Product | Catalyst/Conditions |

| This compound | Aryl Azide (Ar-N₃) | 1-Aryl-4-(1-phenylcyclopentyl)-1H-1,2,3-triazol-5-amine | Cs₂CO₃ |

Advanced Spectroscopic Analysis and Structural Characterization of 2 1 Phenylcyclopentyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-(1-phenylcyclopentyl)acetonitrile, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentyl and acetonitrile (B52724) moieties.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm, a characteristic range for monosubstituted benzene (B151609) rings. The integration of these signals corresponds to five protons. The protons of the cyclopentyl ring exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling with neighboring protons. These aliphatic protons are observed in the upfield region of the spectrum. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) are expected to present as a singlet, as they lack adjacent protons to couple with.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.85 | Singlet | 2H | Methylene protons (-CH₂CN) |

| 2.20 - 1.70 | Multiplet | 8H | Cyclopentyl protons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (-C≡N) is characteristically found in the downfield region, typically around 118-125 ppm. The quaternary carbon of the cyclopentyl ring attached to the phenyl group appears as a distinct signal, as do the aromatic carbons. The chemical shifts of the aromatic carbons can be further differentiated based on their position relative to the cyclopentyl substituent. The aliphatic carbons of the cyclopentyl ring and the methylene carbon of the acetonitrile group resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbon (C-ipso) |

| ~128 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

| ~125 | Nitrile carbon (-C≡N) |

| ~50 | Quaternary cyclopentyl carbon |

| ~35 | Cyclopentyl CH₂ carbons |

| ~25 | Methylene carbon (-CH₂CN) |

| ~23 | Cyclopentyl CH₂ carbons |

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

To further resolve the complex structure and confirm the assignments made from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity between the protons within the cyclopentyl ring, helping to assign the complex multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each carbon atom that has an attached proton by correlating the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, HMBC would show correlations between the protons of the methylene group (-CH₂CN) and the quaternary carbon of the cyclopentyl ring, as well as the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. It identifies protons that are close to each other in space, even if they are not directly bonded. In the context of this compound, NOESY could reveal through-space interactions between the protons of the phenyl group and the protons of the cyclopentyl ring, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. In the FT-IR spectrum of this compound, two prominent features are expected:

Nitrile (C≡N) Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2260-2240 cm⁻¹. The intensity and sharp nature of this peak make it a clear diagnostic marker for the presence of the nitrile functionality.

Aromatic C-H and C=C Stretches: The phenyl group will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 3: Characteristic FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| 2260-2240 | C≡N Stretch | Nitrile |

| 1600-1450 | C=C Stretch | Aromatic |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds, which often show weak absorptions in FT-IR, can produce strong signals in Raman spectra.

For this compound, the nitrile stretch (C≡N) is also expected to be a prominent and sharp band in the Raman spectrum, often appearing around 2250 cm⁻¹. The symmetric "breathing" mode of the aromatic ring, typically around 1000 cm⁻¹, is usually a strong and characteristic band in the Raman spectrum. The aliphatic C-H stretching and bending vibrations will also be present.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | Aromatic C-H Stretch | Aromatic |

| ~2940 | Aliphatic C-H Stretch | Aliphatic |

| ~2250 | C≡N Stretch | Nitrile |

| ~1600 | Aromatic C=C Stretch | Aromatic |

| ~1000 | Aromatic Ring Breathing | Aromatic |

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and physical studies of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, with a deduced molecular formula of C₁₃H₁₅N, the theoretical exact mass can be calculated.

HRMS would be utilized to confirm this molecular formula by comparing the experimentally measured mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to the calculated theoretical value. The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, ensures that the measured mass is unique to the specific combination of atoms, thereby validating the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅N |

| Monoisotopic Mass | 185.120449 u |

| Nominal Mass | 185 u |

This data is calculated based on the presumed molecular formula and has not been experimentally verified from the search results.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound, selected in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, which are then analyzed in the second stage of the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Key fragmentation pathways likely include:

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl ring to the cyclopentyl ring.

Fragmentation of the Cyclopentyl Ring: Ring-opening and subsequent loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation to form the stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature for compounds containing a benzyl (B1604629) moiety.

Loss of Acetonitrile Radical: Cleavage to lose the ·CH₂CN radical.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 185 | [C₁₃H₁₅N]⁺ | Molecular Ion (M⁺) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of ethyl from cyclopentyl ring |

| 144 | [C₁₀H₁₀N]⁺ | Loss of ·CH₂CN |

| 108 | [C₇H₆N]⁺ | Loss of phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table represents predicted fragmentation patterns based on chemical principles and has not been derived from direct experimental data for the specified compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelengths at which absorption occurs.

The primary chromophore in this compound is the phenyl group. Benzene and its derivatives typically exhibit two main absorption bands due to π → π* electronic transitions. hnue.edu.vn

The E-band (or primary band) is a high-intensity absorption that occurs at shorter wavelengths, typically around 200-210 nm.

The B-band (or secondary band) is a lower-intensity absorption, often showing fine vibrational structure, that appears at longer wavelengths, around 250-270 nm for substituted benzenes. hnue.edu.vn

For this compound, the alkyl substitution (the cyclopentyl ring) and the nitrile group on the benzene ring are expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The spectrum, likely recorded in a solvent like acetonitrile or ethanol (B145695), would be expected to show a strong absorption peak below 220 nm and a weaker, broader band in the 250-270 nm region. The absence of an extended conjugated system suggests that the compound will be colorless, with no significant absorption in the visible region (400-700 nm). shimadzu.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Expected λmax (nm) | Associated Electronic Transition |

| E-band | ~205-215 | π → π |

| B-band | ~255-265 | π → π |

These values are estimations based on the UV-Vis spectra of similar aromatic compounds and have not been experimentally confirmed for the target molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable to this compound or its derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is analyzed to build a precise model of the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the phenyl, cyclopentyl, and acetonitrile moieties and reveal the precise conformation of the molecule in the solid state, including the relative orientation of the phenyl and cyclopentyl rings.

Currently, there is no publicly available crystal structure data for this compound or its closely related derivatives in the crystallographic databases. If the compound can be synthesized and crystallized, X-ray crystallography would be the ultimate technique for its structural verification.

Computational Chemistry and Theoretical Insights into 2 1 Phenylcyclopentyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to obtain highly accurate electronic energies and wavefunctions. This would allow for a more precise determination of properties like ionization potential and electron affinity, which are crucial for understanding the compound's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and interactions with the environment.

For 2-(1-phenylcyclopentyl)acetonitrile, MD simulations would be invaluable for exploring its conformational landscape. The cyclopentyl ring can adopt various puckered conformations (e.g., envelope, twist), and the phenyl and acetonitrile (B52724) substituents can rotate. MD simulations could reveal the preferred conformations in different solvents and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a solution, which can influence its reactivity and other properties.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome.

Potential Energy Surface Scans for Key Reactions

To understand how this compound might be synthesized or how it might react, potential energy surface (PES) scans would be performed. For instance, in a potential synthesis, the reaction coordinates corresponding to the formation of key bonds would be systematically varied, and the energy at each point would be calculated. This would reveal the minimum energy path for the reaction.

Prediction and Interpretation of Spectroscopic Data

Computational methods have become indispensable in the prediction and interpretation of spectroscopic data, offering a bridge between theoretical models and experimental results. For this compound, these techniques can provide a detailed understanding of its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has emerged as a crucial tool for structure elucidation and verification. ruc.dkrsc.org The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently employed to calculate the isotropic magnetic shielding tensors of nuclei, which are then converted to chemical shifts. nih.gov

For this compound, theoretical calculations would involve optimizing the molecule's geometry and then performing GIAO calculations at a suitable level of theory, such as B3LYP with a basis set like 6-31G(d,p). nih.govnih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

The predicted ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra and provide confidence in the structural characterization. For instance, the chemical shifts of the protons and carbons in the phenyl ring, the cyclopentyl ring, and the acetonitrile moiety are expected to be distinct and predictable.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (quaternary, cyclopentyl) | 50-60 | - |

| CH₂ (cyclopentyl) | 25-40 | 1.6-2.2 |

| CH₂ (acetonitrile) | 20-30 | 2.5-3.0 |

| C (nitrile) | 115-125 | - |

| C (ipso, phenyl) | 140-150 | - |

| C (ortho, phenyl) | 125-130 | 7.2-7.4 |

| C (meta, phenyl) | 128-132 | 7.3-7.5 |

| C (para, phenyl) | 127-131 | 7.1-7.3 |

Note: These are illustrative values and the actual predicted shifts would depend on the specific computational method and basis set used.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational frequency calculations, typically performed using DFT, can predict these vibrational frequencies and their corresponding intensities. nih.gov This allows for a detailed assignment of the experimental spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the phenyl and cyclopentyl rings, and skeletal vibrations of the entire molecule. dtic.milresearchgate.nettemple.edu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C≡N Stretch | 2240-2260 | Stretching of the nitrile triple bond. nist.gov |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds on the cyclopentyl ring and methylene (B1212753) bridge. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching of the phenyl ring carbons. derpharmachemica.com |

| C-H Bend (Aliphatic) | 1350-1470 | Bending vibrations of the cyclopentyl and methylene protons. |

| Phenyl Ring Puckering | 690-770 | Out-of-plane bending of the phenyl ring. arxiv.org |

Note: These are illustrative values. The actual calculated frequencies and their assignments would be part of a comprehensive computational analysis.

Stereochemical Analysis and Prediction of Diastereomeric/Enantiomeric Properties

The presence of a stereocenter at the C1 position of the cyclopentyl ring means that this compound can exist as a pair of enantiomers. Computational methods can be employed to explore the stereochemical aspects of this molecule, including its conformational preferences and potential for chiral recognition.

Conformational Preferences of the Phenylcyclopentyl-Acetonitrile System

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, most commonly the envelope and twist forms. acs.org The substituents on the ring, in this case, the phenyl and acetonitrile groups, will influence the relative energies of these conformers. Computational studies on similar systems, such as 1-phenyl-1-methylcyclohexane, have shown that the conformational preferences are a delicate balance of steric and electronic effects. acs.orgresearchgate.net

Chiral Recognition and Asymmetric Induction in Theoretical Models

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.commdpi.com Theoretical models can be used to study the potential for this compound to interact with chiral selectors or biological receptors.

By building computational models of the diastereomeric complexes formed between the enantiomers of this compound and a known chiral host, it is possible to calculate the interaction energies. nih.gov A significant difference in the binding energies between the two diastereomeric complexes would suggest that chiral recognition is possible. These models can elucidate the specific non-covalent interactions, such as hydrogen bonding or π-π stacking, that are responsible for the enantiomeric discrimination. This theoretical understanding can guide the development of enantioselective analytical methods or the design of new chiral ligands.

Advanced Synthetic Applications and Derivatives of 2 1 Phenylcyclopentyl Acetonitrile

Transformation of the Nitrile Group to Other Functionalities

The carbon-nitrogen triple bond of the nitrile group can undergo a range of chemical transformations, including hydrolysis, reduction, and conversion to other nitrogen-containing functional groups.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. weebly.comchemguide.co.uk The reaction proceeds in two stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. chemguide.co.uklibretexts.org This process yields the free carboxylic acid, in this case, 2-(1-phenylcyclopentyl)acetic acid. libretexts.org

Reaction Scheme for Acidic Hydrolysis

2-(1-phenylcyclopentyl)acetonitrile + 2H₂O + H⁺ → 2-(1-phenylcyclopentyl)acetic acid + NH₄⁺

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org This reaction produces the salt of the carboxylic acid, for example, sodium 2-(1-phenylcyclopentyl)acetate. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

The resulting carboxylic acid can then be converted to its corresponding esters through various esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Primary Product |

| Acidic | Dilute HCl or H₂SO₄ | Heat (reflux) | Carboxylic Acid |

| Alkaline | NaOH or KOH solution | Heat (reflux) | Carboxylate Salt |

The nitrile group can be reduced to a primary amine, 2-(1-phenylcyclopentyl)ethanamine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). pressbooks.pub The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by protonation with water to yield the primary amine. pressbooks.pub

Other methods for the reduction of nitriles to primary amines include catalytic hydrogenation, which often employs catalysts like palladium on carbon (Pd/C). organic-chemistry.org More recently, electrochemical methods have been developed for the reduction of nitriles like acetonitrile (B52724) to the corresponding primary amine, ethylamine, offering a potentially more sustainable route. nih.gov A process using trichlorosilane (B8805176) in the presence of a base has also been reported for the reduction of various nitro compounds to amines. google.com

Table 2: Common Reagents for Nitrile Reduction to Amines

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | 2. Water workup |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, catalyst | Varies |

| Trichlorosilane (HSiCl₃) / Base | Acetonitrile, 15°C | Primary Amine |

| Electrochemical Reduction | Copper nanoparticles, -0.29 V vs. RHE | Primary Amine |

The nitrile group serves as a precursor for the synthesis of amides and tetrazoles, which are significant in medicinal chemistry.

Amides: The partial hydrolysis of a nitrile yields an amide. This can be achieved under controlled acidic or basic conditions. chemistrysteps.com Additionally, nitriles can be converted to amides in a one-pot reaction. For instance, reacting a nitrile with hydrogen peroxide in an aqueous medium can produce the corresponding amide. ntu.edu.tw Another approach involves the acid-catalyzed reaction of cyclopropyl (B3062369) carbinols with acetonitrile to form amides. researchgate.net

Tetrazoles: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. rug.nl A common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) anion with a nitrile. organic-chemistry.org This reaction is often catalyzed by zinc salts in water or other protic solvents. organic-chemistry.org The direct conversion of nitriles to tetrazoles can be achieved by reacting them with sodium azide (NaN₃) and a catalyst like zinc bromide. ntu.edu.tw Amides can also be converted to tetrazoles using reagents like diphenyl phosphorazidate. organic-chemistry.org

Construction of Complex Organic Molecules

This compound is a valuable building block for the synthesis of more complex organic structures, including pharmaceutical intermediates and heterocyclic compounds.

Nitrogen-containing compounds are prevalent in a vast array of biologically active molecules and are crucial intermediates in organic synthesis. clockss.orgnih.gov The derivatives of this compound, such as the corresponding amine and carboxylic acid, are key intermediates for incorporating the 1-phenylcyclopentyl moiety into larger, more complex molecules. This structural motif is of interest in medicinal chemistry for the development of new therapeutic agents. The versatility of the nitrile group allows for its incorporation into lead compounds for drug discovery programs, where it can be modified to optimize pharmacological properties. nih.gov

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. clockss.orgpitt.eduorganic-chemistry.orgnih.gov Pyrimidine (B1678525) and its derivatives, for example, exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govorientjchem.orgnih.govresearchgate.net

The functional groups derived from this compound can be utilized in cyclization reactions to form various heterocyclic rings. For example, the corresponding amide or amine can react with suitable reagents to construct pyrimidine rings. The synthesis of pyrimidine derivatives can be achieved through various methods, such as the reaction of β-enaminones with amidines or the cyclocondensation of compounds containing a urea (B33335) or thiourea (B124793) moiety. orientjchem.orgnih.govresearchgate.net The nitrile group itself can also participate in the formation of pyrimidine systems. researchgate.net

Exploitation of the Phenylcyclopentyl Core for Scaffold Diversification

The inherent structure of this compound, possessing a phenyl group and a cyclopentyl ring attached to a single carbon atom which also bears a cyanomethyl group, offers multiple avenues for synthetic modification. Researchers have sought to leverage this pre-existing complexity to build novel molecular frameworks with tailored properties. The diversification of this scaffold primarily involves two key strategies: the controlled installation of additional stereocenters and the chemical modification of the phenyl and cyclopentyl rings.

Stereoselective Introduction of Additional Stereocenters

The creation of new stereocenters on the this compound framework is a critical step in accessing a wider range of chemical space and exploring the structure-activity relationships of its derivatives. While direct stereoselective functionalization of the parent molecule is not widely documented in publicly available literature, general principles of asymmetric synthesis can be applied to its derivatives.

One conceptual approach involves the deprotonation of the carbon alpha to the nitrile group to form a carbanion, which can then react with a chiral electrophile. The stereochemical outcome of such a reaction would be influenced by the steric bulk of the phenylcyclopentyl group and the nature of the chiral auxiliary or catalyst employed. For instance, the use of a chiral phase-transfer catalyst in the alkylation of the corresponding carbanion could, in principle, lead to the diastereoselective or enantioselective formation of a new stereocenter.

Another strategy could involve the transformation of the nitrile group into a different functional group that is more amenable to stereoselective reactions. For example, reduction of the nitrile to a primary amine, followed by reaction with a chiral aldehyde or ketone, could generate a chiral imine intermediate. Subsequent diastereoselective reduction of this imine would yield a diamine with a newly created stereocenter. The stereoselectivity would be dictated by the directing effect of the existing chiral framework and the choice of reducing agent.

While specific examples for this compound are scarce, the broader field of asymmetric synthesis provides a roadmap for such transformations. The development of chiral ligands for transition metal-catalyzed reactions and the use of organocatalysis are powerful tools that could be applied to achieve high levels of stereocontrol in the derivatization of this scaffold.

Functionalization of the Phenyl Ring and Cyclopentyl Ring

The phenyl and cyclopentyl rings of this compound offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties.

Functionalization of the Phenyl Ring:

The phenyl group is susceptible to electrophilic aromatic substitution reactions. The cyclopentylacetonitrile substituent is generally considered to be an ortho-, para-directing group, albeit a deactivating one due to its steric bulk. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce functional groups onto the aromatic ring. The regioselectivity of these reactions would be a key consideration, with the para-position being the most likely site of substitution due to the significant steric hindrance at the ortho-positions.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 2-(1-(4-nitrophenyl)cyclopentyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-(1-(4-bromophenyl)cyclopentyl)acetonitrile |

| Acylation | RCOCl, AlCl₃ | 2-(1-(4-acylphenyl)cyclopentyl)acetonitrile |

Functionalization of the Cyclopentyl Ring:

The functionalization of the saturated cyclopentyl ring presents a greater challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods, such as radical-mediated C-H activation, could potentially be used to introduce functionality onto the cyclopentyl ring. For instance, the use of a directing group, transiently installed on the nitrile or a derivative thereof, could guide a metal catalyst to a specific C-H bond on the cyclopentyl ring, enabling its selective functionalization.

Another approach would involve the synthesis of a pre-functionalized cyclopentanone (B42830), which could then be used in the synthesis of the this compound core. This would allow for the introduction of a wide variety of functional groups at specific positions on the cyclopentyl ring.

The derivatization of the this compound scaffold through stereoselective reactions and ring functionalization holds significant potential for the discovery of new chemical entities with unique properties. While the currently available literature provides limited specific examples for this particular molecule, the application of established and emerging synthetic methodologies offers a clear path forward for the exploration of its chemical space.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Academic research on nitriles, a class of organic compounds containing a cyano (-C≡N) group, has established their significance as versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comresearchgate.net The reactivity of the nitrile group allows for its conversion into various other functional groups such as amines, carboxylic acids, amides, and ketones. researchgate.net

While specific research on 2-(1-phenylcyclopentyl)acetonitrile is not extensively documented in publicly available literature, the academic contributions to the synthesis and understanding of structurally similar compounds, such as aryl nitriles and cyclopentane (B165970) derivatives, provide a foundational knowledge base. For instance, the development of methods for the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids highlights the efforts in constructing substituted cyclopentane rings. researchgate.net Furthermore, the synthesis of related compounds like rac-cyclopentyl(phenyl)acetonitrile has been reported, indicating interest in this structural motif. chemsrc.com

The broader field of nitrile chemistry has seen significant advancements, including the development of more sustainable and efficient catalytic methods for nitrile synthesis, moving away from traditional methods that often require harsh conditions and toxic reagents. researchgate.net

Unaddressed Research Questions and Methodological Challenges

Despite the progress in nitrile and alicyclic chemistry, several research questions and methodological challenges remain, particularly concerning the synthesis and properties of specific, complex molecules like this compound.

A primary unaddressed question is the development of highly efficient and stereoselective synthetic routes to this compound and its derivatives. The presence of a quaternary carbon center (the cyclopentyl carbon attached to the phenyl group and the acetonitrile (B52724) moiety) presents a significant synthetic hurdle. acs.org Traditional methods may lack the required selectivity, leading to mixtures of products.

Methodological challenges include:

Stereocontrol: Developing catalytic systems that can control the stereochemistry at the chiral centers, which is crucial for potential applications in areas like pharmaceuticals where specific stereoisomers are often required.

Green Synthesis: Creating environmentally benign synthetic pathways that avoid the use of toxic cyanating agents and harsh reaction conditions remains a persistent challenge in nitrile chemistry. numberanalytics.com

Scalability: Many advanced synthetic methods developed in academic labs are difficult to scale up for industrial production due to cost, safety, or operational complexity. rsc.org

Emerging Trends in Nitrile Chemistry and Complex Alicyclic Synthesis

The fields of nitrile chemistry and the synthesis of complex alicyclic compounds are continuously evolving, driven by the demand for novel molecules with unique properties.

Key emerging trends include:

Photoredox Catalysis: The use of light-mediated reactions is becoming an increasingly powerful tool for the synthesis of complex molecules, offering mild reaction conditions and unique reactivity patterns. This approach could be explored for the synthesis of this compound.

Biocatalysis: The use of enzymes, such as nitrile hydratases, for the conversion of nitriles to amides under mild and environmentally friendly conditions is a growing area of interest. nih.gov This could be applied to derivatives of the target compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for many chemical transformations, including those involving hazardous reagents. This technology is well-suited for addressing some of the challenges in nitrile synthesis.

Click Chemistry: This concept of using highly reliable and specific reactions for the rapid synthesis of new compounds could be applied to functionalize derivatives of this compound. medscidiscovery.com

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials. frontiersin.org

Potential for Novel Academic Discoveries and Synthetic Method Development

The structural motif of this compound presents a platform for new academic discoveries and the development of innovative synthetic methodologies.

Future research could focus on:

Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of this compound would be a significant contribution to the field of asymmetric catalysis.

Medicinal Chemistry Applications: The phenylcyclopentyl scaffold is present in some biologically active compounds. Investigating the potential of this compound and its derivatives as building blocks for new therapeutic agents could be a fruitful area of research.

Materials Science: Nitrile-containing compounds can be precursors to polymers and other materials with interesting electronic and physical properties. numberanalytics.com Exploring the polymerization or modification of this compound could lead to novel materials.

Mechanistic Studies: Detailed mechanistic investigations of novel synthetic routes to this compound could provide fundamental insights into reaction pathways and catalyst behavior, guiding the development of more efficient and selective methods.

Q & A

Q. What are the established synthetic routes for 2-(1-phenylcyclopentyl)acetonitrile, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclopentane ring functionalization followed by nitrile group introduction. A common approach includes:

- Step 1: Alkylation of phenylcyclopentane derivatives using α-bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions to minimize hydrolysis of the nitrile group .

- Key Considerations: Catalytic Pd-mediated cross-coupling may enhance regioselectivity in substituted phenyl derivatives .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR: ¹H/¹³C NMR to confirm the cyclopentyl-phenyl scaffold (δ 1.5–2.5 ppm for cyclopentyl protons; aromatic protons at δ 7.2–7.5 ppm) and nitrile resonance (C≡N stretch at ~2250 cm⁻¹ in IR) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves steric effects of the phenylcyclopentyl group. Preferential crystal packing via π-π interactions between phenyl rings is common .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

Methodological Answer:

- Validation Protocol:

- Step 1: Optimize DFT parameters (B3LYP/6-311+G(d,p) basis set) to model steric hindrance from the phenylcyclopentyl group .

- Step 2: Compare experimental vs. calculated NMR shifts using RMSD analysis. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Step 3: Apply MD simulations to account for dynamic behavior in solution .

- Case Study: For structurally similar 2-(3-trifluoromethylphenyl)acetonitrile, explicit solvent models (e.g., PCM for acetonitrile) reduced RMSD by 30% .

Q. How does the steric and electronic environment of the cyclopentyl-phenyl moiety influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Steric Effects: The bulky cyclopentyl group hinders nucleophilic attack at the α-carbon of the nitrile, reducing reaction rates. Competitive pathways (e.g., ring-opening) dominate under high-temperature conditions .

- Electronic Effects: Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) polarize the nitrile group, enhancing electrophilicity. Hammett studies show a linear correlation (ρ = +1.2) between substituent σ values and reaction kinetics .

- Experimental Design: Use kinetic isotopic labeling (KIE) with deuterated acetonitrile to probe transition-state geometry .

Q. What analytical challenges arise in quantifying trace impurities of this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

- Challenges:

- Solutions:

- Sample Prep: Solid-phase extraction (C18 cartridges) with acetonitrile/water elution (80:20 v/v) improves recovery (>85%) .

- Detection: MRM transitions (e.g., m/z 230 → 183 for the parent ion) enhance specificity. Calibration with deuterated internal standards (e.g., d₅-phenyl analogs) reduces matrix effects .

Data Interpretation and Advanced Methodologies

Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound across different studies?

Methodological Answer:

- Root Cause Analysis:

- Purity Variance: Batch-to-batch differences in starting materials (e.g., cyclopentyl bromide purity) affect downstream bioactivity .

- Assay Conditions: Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC₅₀ values .

- Resolution:

Tables for Key Data

Featured Recommendations